![molecular formula C16H12O4 B14001011 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid CAS No. 2975-71-5](/img/structure/B14001011.png)
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are notable for their diverse biological activities and are often used in pharmaceutical research. This compound, in particular, has a unique structure that combines a benzofuran moiety with a benzoic acid group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. In this method, a benzofuran derivative is reacted with a benzoic acid derivative under basic or neutral conditions to form the desired product . The reaction typically requires a catalyst and is carried out at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but differs in its substitution pattern.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: Similar in structure but with different functional groups.
Uniqueness
2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid is unique due to its combination of a benzofuran moiety with a benzoic acid group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific applications.
Properties
CAS No. |
2975-71-5 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[(3-oxo-1H-2-benzofuran-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)20-14/h1-8,14H,9H2,(H,17,18) |
InChI Key |
QTJSKUCNPMCNDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C3=CC=CC=C3C(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
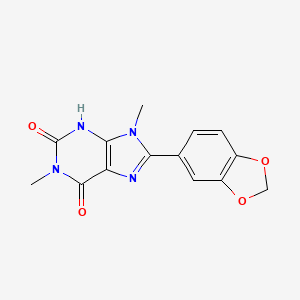

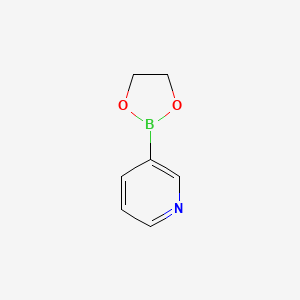
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
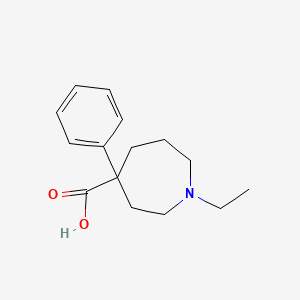
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
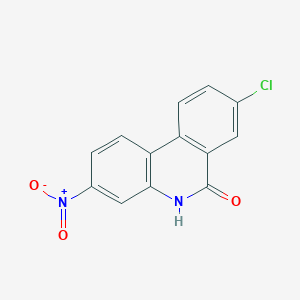
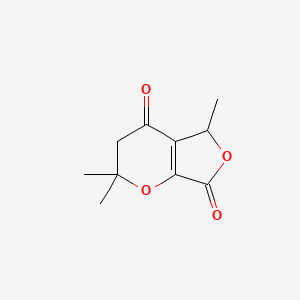


![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)
